Methyl 2-chloro-6-ethoxynicotinate
Description
Contextualization within Halogenated Nicotinate (B505614) Derivatives
Methyl 2-chloro-6-ethoxynicotinate belongs to the class of halogenated nicotinate derivatives. Nicotinic acid, a pyridine-3-carboxylic acid, and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. researchgate.net The introduction of halogen atoms into such scaffolds is a fundamental strategy in drug design and development. researchgate.net Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov
Specifically, the chlorine atom in this compound serves two primary roles. First, it acts as a "handle" for further synthetic modification, most notably through cross-coupling reactions. researchgate.net Second, its electronegativity and size can be crucial for modulating interactions with protein active sites in medicinal chemistry applications. researchgate.net The presence of the ethoxy group further diversifies the electronic landscape of the pyridine (B92270) ring, distinguishing it from its more common methoxy- or unsubstituted counterparts. chemicalbook.comsigmaaldrich.com This substitution pattern makes halogenated nicotinates like this compound essential precursors for creating libraries of novel compounds for biological screening. acs.org
Academic Significance as a Privileged Synthetic Precursor
The primary academic significance of this compound lies in its role as a privileged synthetic precursor. The term "privileged" refers to molecular scaffolds that can serve as starting points for the synthesis of a wide range of target molecules, often with biological relevance. The utility of this compound stems directly from the reactivity of the C2-chloro substituent on the pyridine ring.
Aryl and heteroaryl chlorides are common substrates in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The Suzuki-Miyaura coupling, in particular, is a widely employed method for this purpose. libretexts.orgorganic-chemistry.org In this context, the chlorine atom of this compound can be readily displaced by a variety of aryl or alkyl groups from organoboron reagents (e.g., boronic acids or their esters). researchgate.netnih.gov This transformation allows for the direct construction of biaryl or alkyl-aryl structures, which are common motifs in pharmaceuticals and materials science. researchgate.net The reaction's reliability and tolerance to other functional groups, such as the ester and ether moieties present in the molecule, make it an exceptionally efficient and strategic bond-forming method. organic-chemistry.org
Overview of Research Trajectories and Methodological Focus
Research involving this compound and similar 2-chloropyridine (B119429) derivatives is predominantly focused on two interconnected trajectories: the development of synthetic methodologies and target-oriented synthesis.
The methodological focus is heavily centered on the optimization of cross-coupling reactions. Researchers continually seek to develop more efficient, milder, and more general catalytic systems for coupling challenging substrates like electron-rich heteroaryl chlorides. libretexts.orgnih.gov Key areas of investigation include:
Catalyst and Ligand Development: The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand is paramount for achieving high yields. Bulky, electron-donating phosphine ligands are often required to facilitate the oxidative addition step involving the robust C-Cl bond. libretexts.orgnih.gov
Base and Solvent Screening: The reaction outcome is highly dependent on the choice of base and solvent system. The base is required to activate the organoboron species for transmetalation. organic-chemistry.org
Reaction Conditions: Optimizing temperature, reaction time, and substrate concentration is essential for maximizing product yield while minimizing side reactions, such as protodehalogenation (replacement of the chlorine with a hydrogen atom). nih.gov
In target-oriented synthesis, this compound serves as a key building block for constructing more complex molecules with potential applications in medicinal chemistry and agrochemicals. The ability to use Suzuki-Miyaura coupling allows for the systematic synthesis of a series of analogues where the C2 position is varied, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-6-ethoxypyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-7-5-4-6(8(10)11-7)9(12)13-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZVXJYAXMLBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249511 | |
| Record name | Methyl 2-chloro-6-ethoxy-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888740-55-4 | |
| Record name | Methyl 2-chloro-6-ethoxy-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888740-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-6-ethoxy-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Chloro 6 Ethoxynicotinate
Established Direct Synthesis Routes
Direct synthesis of methyl 2-chloro-6-ethoxynicotinate typically commences with a pre-functionalized pyridine (B92270) core, upon which the chloro and ethoxy groups are installed, followed by esterification of the carboxylic acid.
Strategies for Installation of Chloro and Ethoxy Functionalities
The introduction of the chloro and ethoxy groups onto the nicotinic acid backbone is a critical step that often employs nucleophilic aromatic substitution (SNAr) reactions. A common and efficient precursor for this strategy is 2,6-dichloronicotinic acid. chemicalbook.comnih.gov
One established pathway begins with the conversion of 2,6-dihydroxynicotinic acid to 2,6-dichloronicotinic acid. This is typically achieved by heating with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting 2,6-dichloronicotinic acid can then undergo a regioselective nucleophilic aromatic substitution.
A highly pertinent synthetic route involves the reaction of a diester of 2,6-dichloronicotinate, such as methyl 2,6-dichloronicotinate, with a sodium alkoxide. In a well-documented analogous synthesis of methyl 2-chloro-6-methoxynicotinate, a sodium methoxide (B1231860) solution is added dropwise to a solution of methyl 2,6-dichloronicotinate in methanol (B129727). prepchem.com This reaction proceeds regioselectively to substitute the chlorine at the 6-position. It is chemically reasonable to expect that a similar reaction with sodium ethoxide in ethanol (B145695) would yield the target compound, this compound. The electron-withdrawing nature of the ester group at the 3-position and the nitrogen atom in the pyridine ring facilitates this nucleophilic attack.
The regioselectivity of this substitution is a key consideration. The reaction of methyl 2,6-dichloronicotinate with phenols, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to exclusively afford the 6-substituted products in high yields. chemicalbook.com This suggests that the 6-position is more susceptible to nucleophilic attack than the 2-position in this particular substrate.
| Precursor | Reagent | Product | Notes |
| 2,6-Dichloronicotinic acid | Sodium Ethoxide/Ethanol | 2-Chloro-6-ethoxynicotinic acid | Nucleophilic aromatic substitution |
| Methyl 2,6-dichloronicotinate | Sodium Ethoxide/Ethanol | This compound | Regioselective substitution |
Esterification Protocols in Nicotinate (B505614) Synthesis
The final step in many direct synthesis routes is the esterification of the carboxylic acid group to form the methyl nicotinate. If the synthesis starts with 2-chloro-6-ethoxynicotinic acid, a standard esterification protocol is required.
A common method for the esterification of chloronicotinic acids is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. guidechem.com The resulting acyl chloride is then reacted with methanol to give the methyl ester. This method is often preferred for its high yield and the fact that it goes to completion. For instance, 2-chloro-6-methylnicotinic acid is converted to its methyl ester by first reacting with thionyl chloride in benzene, followed by the addition of methanol.
Another mild and effective method for esterification is the use of diazomethane (B1218177). Although highly effective, the hazardous and explosive nature of diazomethane limits its use to small-scale laboratory syntheses. sigmaaldrich.com
| Carboxylic Acid Precursor | Esterification Reagent | Product |
| 2-Chloro-6-ethoxynicotinic acid | Methanol, H₂SO₄ | This compound |
| 2-Chloro-6-ethoxynicotinic acid | 1. SOCl₂ 2. Methanol | This compound |
| 2-Chloro-6-ethoxynicotinic acid | Diazomethane | This compound |
Precursor Transformation Approaches to this compound
An alternative to direct functionalization of a pre-formed pyridine ring is the transformation of other substituted nicotinates or the construction of the pyridine ring itself through cyclization reactions.
Derivatization from Related Nicotinates
The target compound can be synthesized from other readily available substituted nicotinates. For example, a precursor such as methyl 2-chloro-6-hydroxynicotinate could be a viable starting point. The hydroxyl group can be converted to an ethoxy group via a Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide).
The synthesis of the precursor, methyl 2-chloro-6-hydroxynicotinate, can be achieved from 6-hydroxynicotinic acid. orgsyn.org The 6-hydroxynicotinic acid can be chlorinated at the 2-position using a chlorinating agent, followed by esterification of the carboxylic acid.
Ring-Closing Reactions for Pyridine Core Formation
The formation of the substituted pyridine ring itself is a fundamental approach in organic synthesis. Various methods exist for constructing the pyridine core with the desired substitution pattern. While specific examples leading directly to this compound are not prevalent in the literature, general pyridine synthesis strategies can be adapted.
One classical method is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. By carefully selecting the starting materials, a polysubstituted dihydropyridine (B1217469) is formed, which can then be oxidized to the corresponding pyridine.
More modern approaches involve transition metal-catalyzed cyclization reactions. google.com For instance, the [4+2] cycloaddition of 1-methyl-1,3-(ar)enynes and nitriles has been established for the synthesis of densely substituted pyridines. patsnap.com These methods offer high efficiency and control over the substitution pattern.
Advanced and Sustainable Synthetic Techniques
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. synquestlabs.com These "green" chemistry approaches are applicable to the synthesis of pyridine derivatives and aim to reduce waste, use less hazardous reagents, and improve energy efficiency. prepchem.comorgsyn.org
For the synthesis of substituted pyridines, several advanced techniques have been developed. These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields in many organic reactions, including the synthesis of pyridines. google.com
One-pot multicomponent reactions: These reactions combine multiple starting materials in a single reaction vessel to form a complex product in one step, reducing the need for purification of intermediates and minimizing solvent waste. google.com
Use of green solvents and catalysts: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids, and using recyclable or biodegradable catalysts can significantly reduce the environmental impact of a synthesis. prepchem.comuni.lu For example, the Guareschi-Thorpe reaction for pyridine synthesis has been adapted to run in a green buffer or pH-controlled aqueous medium. uni.lu
Flow chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
While these advanced and sustainable techniques have been broadly applied to the synthesis of pyridines, their specific application to the synthesis of this compound is not yet widely reported. However, the principles of green chemistry provide a clear framework for optimizing the existing synthetic routes to this compound.
Catalytic Reaction Systems for Enhanced Selectivity and Yield
The synthesis of substituted pyridines like this compound often employs catalytic systems to improve reaction rates and selectivity. While traditional methods for creating 2-chloropyridines involve the chlorination of pyridine-N-oxides with reagents like phosphoryl chloride, modern approaches focus on more refined catalytic processes. chempanda.com For the introduction of the ethoxy group, a nucleophilic substitution reaction on a 2,6-dichloronicotinate precursor is a common strategy. The selectivity of this reaction is paramount to avoid the formation of the 2-ethoxy-6-chloro isomer or disubstituted byproducts.
Catalysis in this context can involve transition-metal complexes or organocatalysts to activate the substrate and facilitate the substitution. For instance, palladium- or copper-based catalysts are widely used in cross-coupling reactions to form C-O bonds. However, for a simple nucleophilic substitution of a chlorine atom with an ethoxide, phase-transfer catalysts (PTCs) can be highly effective. PTCs, such as quaternary ammonium salts, facilitate the transfer of the ethoxide nucleophile from an aqueous or solid phase to the organic phase containing the dichloronicotinate substrate, enhancing the reaction rate and allowing for milder reaction conditions.
Recent research into the synthesis of related pyridine derivatives has also highlighted the use of Lewis acids to enhance selectivity in halogenation and other substitution reactions. nih.gov While not directly documented for this compound, the principles can be applied.
Below is a representative table illustrating the effect of different catalytic systems on the synthesis of a 2-alkoxy-6-chloropyridine derivative, based on general findings in pyridine chemistry.
Table 1: Comparison of Catalytic Systems for Alkoxylation of a Dichloropyridine Precursor
| Catalyst System | Reaction Time (h) | Yield (%) | Selectivity (desired isomer) |
| None | 24 | 45 | Moderate |
| Tetrabutylammonium bromide (PTC) | 8 | 85 | High |
| Copper(I) iodide / Phenanthroline | 12 | 78 | High |
| Palladium(II) acetate (B1210297) / Xantphos | 10 | 82 | Very High |
This table is a representative example based on analogous reactions in pyridine chemistry and does not represent empirically verified data for this compound.
Green Chemistry Principles in Scalable Production
The large-scale production of specialty chemicals like this compound necessitates the integration of green chemistry principles to minimize environmental impact and enhance process safety and economy.
Solvent Elimination and Alternative Media (e.g., aqueous conditions)
A significant aspect of green chemistry is the reduction or elimination of hazardous organic solvents. rsc.org In the synthesis of pyridine derivatives, the use of alternative media is actively explored. For the ethoxylation step, conducting the reaction in an aqueous system using a phase-transfer catalyst is a viable green alternative to traditional polar aprotic solvents like DMF or DMSO. wipo.intgoogle.com
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool in green chemistry, often enabling solvent-free reactions or the use of more benign solvents like ethanol. nih.govacs.org This technique can dramatically reduce reaction times and improve yields. nih.govacs.org For example, a one-pot, four-component reaction to synthesize pyridine derivatives has been demonstrated to be highly efficient under microwave irradiation in ethanol, achieving excellent yields in minutes. nih.govacs.org
Some functionalized pyridines can even be used in biphasic systems with water, allowing for easy separation and recycling of the solvent and catalyst, which aligns with green chemistry principles. biosynce.com
Atom Economy and Waste Minimization Strategies
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a cornerstone of green chemistry. rsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred. In the synthesis of this compound, a substitution reaction is typically involved, which by nature generates byproducts (e.g., sodium chloride).
Energy Efficiency in Reaction Design
Energy efficiency in chemical processes can be enhanced by several means. The use of highly active catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures. Microwave-assisted synthesis is a prime example of improving energy efficiency, as it provides rapid and localized heating, often leading to significantly shorter reaction times compared to conventional heating methods. nih.govacs.org
The optimization of reaction parameters, such as temperature and pressure, is crucial. For example, in the synthesis of 2-chloro-6-methylthiotoluene, a related compound, the diazotization reaction temperature is carefully controlled between -10 and 10°C to ensure optimal yield and safety. google.com
Electrochemical Synthesis Considerations
Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. nih.gov These methods can reduce the need for stoichiometric oxidizing or reducing agents, thereby minimizing waste. In the context of pyridine chemistry, electrochemical approaches have been successfully employed for cross-coupling reactions and selective dehalogenations. nih.govgoogle.com
For the synthesis of a molecule like this compound, electrochemical methods could potentially be applied in several ways:
Selective Chlorination: Electrochemical chlorination of a suitable pyridine precursor could offer a high degree of regioselectivity.
Cross-Coupling: An electrochemical reductive cross-coupling between a di-chlorinated pyridine and an ethoxy source could be envisioned. For example, a process using a sacrificial iron anode and a nickel(II) catalyst has been developed for the arylation of 4-amino-6-chloropyrimidines. nih.gov
Selective Dechlorination: If a polychlorinated pyridine is used as a starting material, electrochemical methods can be used for selective dechlorination. For instance, the selective dechlorination of chloropicolinic acid has been demonstrated using an electrocatalytic method. google.com
An external chemical oxidant-free electrochemical method has also been developed for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium, highlighting the potential for green electrochemical synthesis of pyridine derivatives. rsc.org
Optimization Studies of Synthetic Parameters
The optimization of synthetic parameters is a critical step in developing a robust and economically viable process for producing this compound. This involves systematically varying reaction conditions to maximize yield and purity while minimizing costs and environmental impact. A "Design of Experiments" (DoE) approach is often more efficient than a one-factor-at-a-time (OFAT) optimization. acs.org
Key parameters for optimization in the synthesis of this compound would include:
Catalyst Screening and Loading: Identifying the most effective catalyst and its optimal concentration is crucial. For palladium-catalyzed cross-coupling reactions in pyridine synthesis, the choice of ligand can significantly impact the outcome. researchgate.net
Solvent System: The polarity and nature of the solvent can influence reaction rates and selectivity. A screening of various green solvents or solvent-free conditions would be a key part of the optimization.
Base: In many substitution and coupling reactions, the choice and amount of base are critical.
Temperature and Reaction Time: These parameters are often interdependent and need to be optimized to ensure complete reaction without product degradation.
A hypothetical optimization study for the ethoxylation of a dichloronicotinate precursor is presented in the table below.
Table 2: Optimization of Ethoxylation Reaction Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 (2) | NaOtBu (1.5) | Toluene | 100 | 12 | 75 |
| 2 | Pd(OAc)2 (2) | K2CO3 (2.0) | Toluene | 100 | 12 | 62 |
| 3 | Pd(OAc)2 (2) | NaOtBu (1.5) | Dioxane | 100 | 12 | 81 |
| 4 | Pd2(dba)3 (1) / Xantphos (2) | NaOtBu (1.5) | Dioxane | 100 | 8 | 92 |
| 5 | Pd2(dba)3 (1) / Xantphos (2) | NaOtBu (1.5) | Dioxane | 80 | 12 | 88 |
This table is a representative example based on analogous optimization studies for Suzuki-Miyaura coupling reactions of pyridine derivatives and does not represent empirically verified data for this compound. researchgate.net
Influence of Temperature and Pressure on Reaction Efficiency
Temperature is a critical parameter in the synthesis of nicotinic acid derivatives. For instance, in the preparation of related compounds like 2-chloronicotinic acid, specific temperature control is crucial for maximizing yield and purity. In one synthetic method for a related compound, the initial reaction is controlled at a temperature below 10°C, followed by a period at 0°C. In a different embodiment of the same process, the initial temperature is maintained below 25°C, then raised to 80°C for a duration of two hours. Current time information in Bangalore, IN. Such variations highlight that the optimal temperature profile is highly dependent on the specific reagents and solvents used.
For the synthesis of other chlorinated pyridine derivatives, reaction temperatures can range from ambient to elevated temperatures. For example, the synthesis of 2-chloro-6-methylnicotinic acid from 2-hydroxy-6-methyl-nicotinic acid is conducted by heating at 125°C. prepchem.com In another case, the synthesis of a 2-chloro-6-(methylthiomethyl)toluene was performed with the reaction system temperature controlled at 10°C and then warmed to 15°C.
The influence of pressure is less frequently detailed in standard laboratory syntheses of such compounds, as many of these reactions are conducted at atmospheric pressure. However, in industrial-scale production or when dealing with volatile reactants, pressure can become a significant factor in maintaining reactant concentrations in the reaction mixture and influencing reaction rates.
The following interactive table illustrates hypothetical data on how temperature could influence the yield of a reaction similar to the synthesis of this compound, based on findings for analogous structures.
| Experiment ID | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 60 | 4 | 65 |
| 2 | 80 | 4 | 85 |
| 3 | 100 | 4 | 78 |
| 4 | 80 | 2 | 75 |
| 5 | 80 | 6 | 86 |
This table is illustrative and based on general principles and data from related syntheses.
Catalyst and Reagent Stoichiometry Effects
The stoichiometry of catalysts and reagents is a cornerstone of synthetic efficiency. In the synthesis of 2-chloronicotinic acid, the molar ratios of the starting materials and reagents are precisely defined to optimize the yield. For example, one procedure specifies using a 1:1.5 molar ratio of the initial reactants. Current time information in Bangalore, IN. In another variation, a 1:5 molar ratio is employed, which significantly impacts the reaction outcome. Current time information in Bangalore, IN.
Catalysts play a pivotal role in these syntheses. For instance, in the oxidation of 2-chloro-5-methylpyridine (B98176) to form a chloronicotinic acid, a cobalt acetate catalyst is used, with the weight ratio of the starting material to the catalyst being in the range of 100:1 to 100:15. The choice of catalyst and its loading can dramatically affect reaction time and product selectivity.
The following interactive table provides a hypothetical representation of how catalyst and reagent stoichiometry might affect the synthesis of this compound, drawing on data from similar chemical transformations.
| Experiment ID | Substrate:Reagent Ratio | Catalyst Loading (mol%) | Yield (%) |
| A | 1:1.2 | 1 | 70 |
| B | 1:1.5 | 1 | 82 |
| C | 1:2.0 | 1 | 80 |
| D | 1:1.5 | 0.5 | 76 |
| E | 1:1.5 | 2 | 83 |
This table is illustrative and based on general principles and data from related syntheses.
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Chloro 6 Ethoxynicotinate
Nucleophilic Substitution Reactions
The chlorine atom at the C2 position of the pyridine (B92270) ring in Methyl 2-chloro-6-ethoxynicotinate is susceptible to nucleophilic substitution. This reactivity is a characteristic feature of 2-halopyridines. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the C2 carbon, making it a prime target for nucleophiles. The reaction proceeds through a nucleophilic aromatic substitution (NAS) mechanism, which is analogous to the reaction of acid chlorides with nucleophiles. youtube.com This involves the attack of a nucleophile on the carbon bearing the chlorine atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, resulting in the substituted product. youtube.com
The reactivity of 2-chloropyridines in nucleophilic substitution is significantly greater than that of 3-chloropyridines. This is attributed to the ability of the nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance, a stabilizing effect that is not possible when the chlorine is at the 3-position. vaia.com The presence of the ethoxy group at the C6 position and the methyl ester at the C3 position can further influence the reactivity through electronic and steric effects.
A variety of nucleophiles can displace the chloro group, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridine derivatives. nih.gov For instance, the reaction with amines is a common method for the synthesis of 2-aminopyridine (B139424) derivatives. youtube.com
Table 1: Examples of Nucleophilic Substitution Reactions at the Chloro Position
| Nucleophile | Product Type | Reference |
| Amines | 2-Aminopyridine derivatives | youtube.com |
| Alkoxides | 2-Alkoxypyridine derivatives | nih.gov |
| Thiolates | 2-Alkylthiopyridine derivatives | nih.gov |
Nickel-catalyzed cross-coupling reactions have also been developed for the alkylation of 2-chloropyridines, providing an alternative to traditional nucleophilic substitution. nih.gov These methods often employ alkyl bromides as coupling partners and can tolerate a range of functional groups. nih.gov
The methyl ester group of this compound can undergo typical ester transformations, such as hydrolysis and transesterification.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-6-ethoxynicotinic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is an irreversible process that involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. organicchemistrytutor.comlibretexts.org This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion. organicchemistrytutor.com The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. organicchemistrytutor.com Subsequent acidification is required to obtain the free carboxylic acid. organicchemistrytutor.com The hydrolysis of nicotinic acid esters follows pseudo-first-order kinetics and can be catalyzed by both acids and bases. nih.gov
Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, refluxing a pyridine dicarboxylic acid with an alkanol can directly produce the corresponding ester of the pyridine monocarboxylic acid. google.com This method can be applied to prepare various esters of nicotinic acid. google.com
Reactions at the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring of this compound is nucleophilic and can react with electrophiles. A primary example of this is N-alkylation, where an alkyl halide reacts with the pyridine nitrogen to form a pyridinium (B92312) salt. For instance, 2-pyridones can be N-alkylated using alkyl halides in the presence of a base like tetraalkylammonium fluoride. google.com This reaction is applicable to a wide range of pyridines and alkylating agents. The resulting N-alkylated pyridinium salts are themselves reactive intermediates. For example, N-methoxypyridinium salts exhibit remarkable reactivity towards radicals. chemrxiv.orgnih.gov
Electrophilic and Radical Reaction Pathways (if applicable to the pyridine scaffold)
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com Reactions like nitration and halogenation typically require harsh conditions. masterorganicchemistry.com The presence of the electron-donating ethoxy group at the C6 position may partially counteract the deactivating effect of the ring nitrogen and the chloro group, but electrophilic substitution is still expected to be challenging.
Radical Reactions: The pyridine scaffold can participate in radical reactions. For instance, the Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. chemrxiv.org N-methoxypyridinium salts, which can be formed by the reaction at the pyridine nitrogen, are exceptionally reactive towards alkyl radicals. chemrxiv.orgnih.gov Studies on substituted pyridines have shown that they can form radical cations upon radiolysis. rsc.org Specifically, 2-chloro derivatives have been observed to form π-cations. rsc.org Recent advancements have also explored electrochemical methods for single-carbon insertion into polysubstituted pyrroles to form pyridine derivatives, a process that proceeds through a distonic radical cation intermediate. scitechdaily.com
Chemo-, Regio-, and Stereoselectivity in Complex Transformations
The presence of multiple reactive sites in this compound—the chloro group, the ester, and the pyridine nitrogen—necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.
Chemoselectivity: In reactions with reagents that can potentially react at multiple sites, the inherent reactivity of each functional group will dictate the outcome. For example, in a reaction with a nucleophile, substitution at the C2-chloro position is generally favored over attack at the ester or the pyridine nitrogen under neutral or basic conditions.
Regioselectivity: In reactions involving the pyridine ring, the position of substitution is crucial. For nucleophilic aromatic substitution, the attack occurs selectively at the C2 position due to the activation by the nitrogen atom. vaia.comchempanda.comwikipedia.org In the case of lithiation, the directing group plays a critical role. While 2-chloropyridine (B119429) typically undergoes nucleophilic addition with alkyllithiums, the use of superbases like BuLi-LiDMAE can lead to an unprecedented regioselective C-6 lithiation. researchgate.net The regioselectivity of pyridine alkylation can also be controlled by the aggregation state of the organolithium reagent. acs.org
Stereoselectivity: In reactions that introduce a chiral center, controlling the stereochemistry is a significant challenge. Enantioselective alkylation of 2-alkylpyridines has been achieved using chiral lithium amides as noncovalent stereodirecting auxiliaries. nih.gov
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
The mechanisms of reactions involving pyridine derivatives are often investigated using a combination of kinetic and spectroscopic techniques.
Kinetic Studies: Kinetic analysis can provide valuable insights into the rate-determining steps of a reaction. For example, the hydrolysis of nicotinic acid esters has been shown to follow pseudo-first-order kinetics. nih.gov The rate constants for the addition of primary radicals to N-methoxypyridinium salts have been experimentally determined, demonstrating their high reactivity. chemrxiv.orgnih.gov
Spectroscopic Studies: Spectroscopic methods such as NMR, IR, and mass spectrometry are indispensable for characterizing reactants, products, and intermediates. In-situ spectroscopy can be used to observe the formation and decay of transient species. scitechdaily.com For example, spectroscopic and computational modeling have been used to identify key intermediates and inhibitory processes in the Chan-Lam amination, a copper-catalyzed C-N bond-forming reaction. organic-chemistry.org Quantum chemical calculations, including Density Functional Theory (DFT), are also powerful tools for studying reaction mechanisms, predicting geometries of transition states, and understanding regioselectivity. researchgate.netnih.govresearchgate.net For instance, theoretical calculations have been used to support the involvement of distonic radical cation intermediates in certain pyridine-forming reactions. scitechdaily.com
Methyl 2 Chloro 6 Ethoxynicotinate As a Versatile Synthetic Intermediate
Precursor for Substituted Nicotinates and Nicotinic Acid Derivatives
The chemical utility of methyl 2-chloro-6-ethoxynicotinate is prominently displayed in its capacity to serve as a direct precursor to a variety of nicotinic acid derivatives. The two primary reactive handles on the molecule for this purpose are the methyl ester and the C2-chloro substituent.
The methyl ester group can be readily hydrolyzed under basic or acidic conditions to yield 2-chloro-6-ethoxynicotinic acid. This transformation is a standard reaction for converting esters to their corresponding carboxylic acids, providing a key intermediate that can be used in further synthetic steps, such as amide bond formation. For instance, analogous transformations have been documented for related compounds like 2-chloro-6-methylnicotinic acid methyl ester, which is hydrolyzed to its acid form as a precursor for other chemical entities google.com.
Furthermore, the chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine (B92270) ring, being inherently electron-deficient, facilitates this reaction, and its reactivity is further enhanced by the presence of the electron-withdrawing methyl nicotinate (B505614) group. This allows for the displacement of the chloride by a wide array of nucleophiles to generate diverse 6-ethoxynicotinate derivatives. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of 2-amino, 2-thio, or 2-alkoxy substituted nicotinates, respectively. Copper-catalyzed amidation reactions, for example, are a well-established method for forming C-N bonds by displacing chlorine on 2-chloropyridines rsc.org.
| Reaction Type | Reagents & Conditions | Product Type | Significance |
| Ester Hydrolysis | NaOH (aq), heat; or HCl (aq), heat | 2-chloro-6-ethoxynicotinic acid | Access to the carboxylic acid for amide couplings and other modifications. |
| Amination (SNAr) | R₂NH, base (e.g., K₂CO₃), heat; or CuI catalyst rsc.org | Methyl 2-(dialkylamino)-6-ethoxynicotinate | Introduction of diverse amino functionalities. |
| Thiolation (SNAr) | RSH, base (e.g., NaH) | Methyl 2-(alkylthio)-6-ethoxynicotinate | Formation of sulfur-containing pyridine derivatives. |
Role in the Synthesis of Heterocyclic Compounds
The strategically positioned functional groups of this compound make it an ideal starting material for the synthesis of more elaborate heterocyclic structures, including derivatized pyridines and fused ring systems.
Derivatization of the pyridine ring of this compound primarily involves leveraging the reactivity of the C2-chloro substituent. The chlorine atom acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reaction is regioselective at the C2 position due to the strong activation provided by the ring nitrogen and the electron-withdrawing ester group at the C3 position. Studies on related 2-halopyridines confirm that the presence of an additional electron-withdrawing group significantly enhances the rate of nucleophilic substitution compared to unsubstituted 2-chloropyridine (B119429) researchgate.net. This allows for the introduction of a variety of substituents by reacting the compound with suitable nucleophiles. For example, reactions with primary or secondary amines yield 2-aminonicotinates, while reaction with sodium alkoxides would yield 2,6-dialkoxynicotinates. These transformations are fundamental for modifying the electronic and steric properties of the pyridine core.
Annulation reactions, which involve the formation of a new ring fused to the existing pyridine core, represent a powerful strategy for building complex heterocyclic systems. This compound can participate as the pyridine component in such reactions. A notable example is the transition-metal-free [4+2] annulation between 2-chloropyridines and anthranils, mediated by triflic anhydride (B1165640) rsc.org. In this type of reaction, the 2-chloropyridine acts as a 2-atom component in a cycloaddition-type process. A 2-chloropyridine bearing an ester group has been shown to be a suitable partner in this transformation, leading to the synthesis of pyridoquinazolinones rsc.org. This methodology provides a direct route to therapeutically relevant fused heterocycles from simple pyridine precursors.
| Annulation Reaction Example | |
| Reaction | [4+2] Annulation of a 2-chloronicotinate ester with an anthranil (B1196931) derivative. |
| Reagents | Anthranil, Triflic Anhydride (Tf₂O) |
| Product | Substituted Pyrido[2,3-d]quinazolinone |
| Significance | Direct formation of a fused tricyclic heterocycle from the pyridine core. rsc.org |
Beyond fused bicyclic and tricyclic systems, this compound can be envisioned as a foundational block for more complex polycyclic scaffolds. The strategy typically involves a two-stage process: first, a cross-coupling reaction to install a new functionalized substituent, followed by an intramolecular cyclization to form an additional ring.
For example, a Suzuki or Sonogashira cross-coupling reaction (as detailed in section 4.3.1) can be used to introduce an aryl or alkynyl group at the C2 position. If this newly introduced group contains a suitable functional handle (e.g., an ortho-amino or ortho-hydroxyl group), it can undergo a subsequent intramolecular cyclization onto the pyridine ring or its ester functionality. Methodologies like intramolecular C-H amination have been successfully used to construct polycyclic systems from substituted pyridines researchgate.net. This stepwise approach, combining cross-coupling with intramolecular cyclization, allows for the rational design and synthesis of complex, multi-ring heterocyclic architectures based on the nicotinate framework.
Building Block in the Construction of Complex Organic Molecules
The utility of this compound extends to its role as a versatile building block in the assembly of larger, complex organic molecules, where the formation of new carbon-carbon bonds is essential.
The C2-chloro substituent is an ideal handle for modern palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for forming carbon-carbon bonds. The C(sp²)-Cl bond of the electron-deficient pyridine ring can be readily activated by a palladium catalyst to participate in reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling: This reaction involves coupling with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, enabling the introduction of various aryl or vinyl substituents at the C2 position.
Sonogashira Coupling: This reaction pairs the chloropyridine with a terminal alkyne, creating a C(sp²)-C(sp) bond. This is a highly effective method for synthesizing 2-alkynylpyridine derivatives, which are themselves versatile intermediates. The reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base Current time information in Bangalore, IN.nih.gov.
Heck Coupling: This reaction would involve coupling with an alkene to introduce a vinyl substituent.
These cross-coupling reactions provide reliable and modular access to a vast range of 2-substituted-6-ethoxynicotinates, which can be key fragments in the synthesis of agrochemicals, materials, and pharmaceutical compounds.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product C-C Bond |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Pyridine-Aryl |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Pyridine-Alkynyl |
| Heck | H₂C=CHR' | Pd(OAc)₂, P(o-tol)₃, Et₃N | Pyridine-Alkenyl |
Advanced Spectroscopic and Structural Elucidation Methodologies Methodology Focus
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For Methyl 2-chloro-6-ethoxynicotinate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for unambiguous structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the ethoxy group, the methyl ester group, and the two protons on the pyridine (B92270) ring.
The ethoxy group (–OCH₂CH₃) will exhibit a triplet for the methyl protons (–CH₃) due to coupling with the adjacent methylene (B1212753) protons, and a quartet for the methylene protons (–CH₂) due to coupling with the methyl protons. The methyl ester protons (–OCH₃) will appear as a sharp singlet as there are no adjacent protons to couple with. The two aromatic protons on the pyridine ring will appear as doublets, as they are coupled to each other.
Predicted ¹H NMR Data for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | H-4 (Pyridine) |
| ~6.8-7.0 | d | 1H | H-5 (Pyridine) |
| ~4.4-4.6 | q | 2H | -OCH₂CH₃ |
| ~3.9-4.0 | s | 3H | -COOCH₃ |
| ~1.4-1.5 | t | 3H | -OCH₂CH₃ |
Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.
The carbon of the carbonyl group in the methyl ester will appear at a characteristic downfield shift. The carbons of the pyridine ring will have signals in the aromatic region, with their specific shifts influenced by the electron-withdrawing chloro and electron-donating ethoxy substituents. The carbons of the ethoxy and methyl ester groups will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~162 | C-6 (Pyridine) |
| ~150 | C-2 (Pyridine) |
| ~140 | C-4 (Pyridine) |
| ~115 | C-3 (Pyridine) |
| ~110 | C-5 (Pyridine) |
| ~62 | -OCH₂CH₃ |
| ~53 | -COOCH₃ |
| ~14 | -OCH₂CH₃ |
Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary.
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. For this compound, COSY would show a cross-peak between the two pyridine protons (H-4 and H-5) and between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons of the pyridine ring and the ethoxy and methyl groups.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition and confirmation of the molecular formula of this compound, which is C₉H₁₀ClNO₃. The presence of a chlorine atom will be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak (M).
In the mass spectrometer, the molecular ion of this compound will undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:
Loss of the methyl group from the ester: [M - CH₃]⁺
Loss of the methoxy (B1213986) group from the ester: [M - OCH₃]⁺
Loss of the ethoxy group: [M - OCH₂CH₃]⁺
Loss of chlorine: [M - Cl]⁺
Cleavage of the ester group: [M - COOCH₃]⁺
McLafferty rearrangement: If applicable, this could lead to the loss of a neutral alkene molecule.
By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, providing corroborating evidence for the structure determined by NMR.
Infrared (IR) Spectroscopy Methodologies for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint, with characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
The key functional groups in this compound are the aromatic pyridine ring, the chloro substituent, the ether linkage, and the ester group. The C=O stretch of the ester is typically one of the most intense and easily identifiable absorptions, appearing in the range of 1710-1750 cm⁻¹. The C-O stretches of the ester and the ethoxy group will produce strong bands in the 1300-1000 cm⁻¹ region. libretexts.org
The presence of the substituted pyridine ring will give rise to several characteristic absorptions. These include C=C and C=N stretching vibrations within the aromatic ring, which are typically observed in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring protons appear above 3000 cm⁻¹, while the C-H stretching of the methyl and ethyl groups are found just below 3000 cm⁻¹. libretexts.org The C-Cl stretch is more difficult to assign as it falls in the lower frequency "fingerprint region" (below 1000 cm⁻¹), but it is expected to be in the range of 800-600 cm⁻¹. docbrown.info
Expected Infrared Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Alkyl C-H | Stretch | 3000 - 2850 |
| Ester C=O | Stretch | 1750 - 1710 |
| Aromatic C=C & C=N | Stretch | 1600 - 1400 |
| C-O (Ester & Ether) | Stretch | 1300 - 1000 |
| C-Cl | Stretch | 800 - 600 |
This table presents generalized data; actual values can vary based on the specific molecular environment and experimental conditions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound in the solid state. Furthermore, it would reveal details about the intermolecular interactions and the packing of the molecules within the crystal lattice.
As of the current literature, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. However, analysis of related structures, such as other substituted nicotinic acid esters, allows for a hypothetical description of the expected structural features.
The analysis would involve irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. Key structural parameters that would be elucidated include:
Planarity of the Pyridine Ring: Confirmation of the aromatic ring's planarity.
Conformation of Substituents: The orientation of the ester and ethoxy groups relative to the pyridine ring.
Bond Lengths and Angles: Precise measurements for C-Cl, C-O, C=O, C-N, and C-C bonds, which can provide insight into the electronic effects of the substituents.
Intermolecular Interactions: Identification of any hydrogen bonding, dipole-dipole, or van der Waals interactions that govern the crystal packing.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation, identification, and purity assessment of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques. biosynth.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for analyzing non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be highly effective. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The purity of the compound is determined by integrating the area of the main peak and comparing it to the area of any impurity peaks.
Gas Chromatography (GC)
GC is well-suited for volatile and thermally stable compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. A high-resolution capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would provide good separation. The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column, where separation occurs based on boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. The purity is assessed similarly to HPLC, by comparing the relative peak areas.
Typical Chromatographic Conditions for Analysis
| Parameter | HPLC | GC |
| Technique | Reversed-Phase | Capillary GC |
| Stationary Phase | C18 (Octadecylsilane) | 5% Phenyl Polysiloxane |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium or Nitrogen |
| Detector | UV-Vis (Diode Array) | Flame Ionization (FID) or Mass Spectrometry (MS) |
| Primary Use | Purity Assessment, Quantification | Purity Assessment, Separation of Volatile Impurities |
This table represents typical starting conditions; method optimization is required for specific applications.
Computational and Theoretical Investigations of Methyl 2 Chloro 6 Ethoxynicotinate
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), can predict a variety of molecular properties from first principles.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller gap generally implies higher reactivity.
For Methyl 2-chloro-6-ethoxynicotinate, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals across the molecule. The electron-rich ethoxy group and the pyridine (B92270) nitrogen are expected to contribute significantly to the HOMO, while the electron-withdrawing chloro and methyl nicotinate (B505614) groups would likely lower the energy of the LUMO, localizing it around the pyridine ring and the ester group.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Illustrative Energy (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO. |
Note: The data in this table is illustrative and serves to represent typical values obtained from quantum chemical calculations.
Electrostatic Potential and Charge Distribution Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule. Red-colored regions indicate negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. Blue-colored regions represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.
In the case of this compound, an MEP map would likely show negative potential (red) around the pyridine nitrogen and the oxygen atoms of the ethoxy and ester groups, indicating these are sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms and near the carbon atom attached to the chlorine, suggesting sites for nucleophilic interaction.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can be used to explore the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy allows for the calculation of the activation energy, which is a key factor in determining the reaction rate.
For this compound, this modeling could be applied to predict the outcomes of nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by another group. By calculating the energy barriers for different potential pathways, chemists can predict which products are most likely to form under specific reaction conditions.
Prediction of Spectroscopic Data and Comparison with Experimental Observations
Quantum chemical calculations can predict various types of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic absorption spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.
For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique atom, the frequencies and intensities of IR vibrational modes associated with its functional groups (e.g., C=O stretch of the ester, C-Cl stretch, C-O stretches of the ether and ester), and the wavelengths of maximum absorption in its UV-Vis spectrum. Discrepancies between predicted and experimental spectra can often provide deeper insight into the molecule's conformation and electronic environment.
Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Typical) |
| ¹H NMR (ppm) | 7.8 (pyridine-H), 4.2 (CH₂), 3.9 (CH₃), 1.4 (CH₃) | Varies with solvent |
| ¹³C NMR (ppm) | 165 (C=O), 160 (C-O), 150 (C-Cl), 130, 110 (pyridine-C), 62 (O-CH₂), 52 (O-CH₃), 14 (CH₃) | Varies with solvent |
| IR (cm⁻¹) | 1730 (C=O stretch), 1250 (C-O stretch), 750 (C-Cl stretch) | Varies with sampling method |
| UV-Vis λmax (nm) | 280 | Varies with solvent |
Note: The data in this table is for illustrative purposes to show how theoretical predictions are compared with experimental results.
Conformation Analysis and Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment (e.g., a solvent). An MD simulation of this compound would show how the molecule moves and flexes over time, providing insights into its dynamic stability and how it might interact with other molecules, such as a biological receptor or a solvent.
In Silico Design of Novel Reactivity and Synthetic Routes
The insights gained from the computational methods described above can be used in a predictive manner for in silico (computer-based) design. By modifying the structure of this compound in a computational model—for example, by changing the substituents on the pyridine ring—chemists can predict how these changes will affect the molecule's electronic properties, reactivity, and spectroscopic signatures.
This predictive power allows for the rational design of new molecules with desired properties and the optimization of synthetic routes. For instance, by computationally screening a library of potential reactants, it is possible to identify the most promising candidates for a particular reaction, thereby saving time and resources in the laboratory. This approach can be used to design novel derivatives of this compound with enhanced reactivity or to devise more efficient synthetic pathways.
Future Research Directions and Methodological Challenges
Development of Highly Selective and Efficient Synthetic Transformations
The creation of new derivatives from Methyl 2-chloro-6-ethoxynicotinate hinges on the development of highly selective and efficient synthetic methods. The inherent electronic properties of the pyridine (B92270) ring, particularly the positions of the chloro and ethoxy substituents, dictate the regioselectivity of further reactions. researchgate.net Future work in this area will likely focus on cascade reactions and multicomponent strategies to build molecular complexity in a single step.
One promising approach is the use of cascade annulation of isopropene derivatives, which has proven effective for the selective synthesis of substituted pyridines and pyrimidines. nih.gov Adapting such metal-free cascade reactions could provide a concise and efficient route to novel analogs of this compound. nih.gov Additionally, formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes and ketones offer a practical pathway to various tri- or tetrasubstituted pyridine scaffolds, a methodology that could be explored for the elaboration of the target molecule. acs.org
The development of methods for the completely regioselective synthesis of substituted pyridines, such as the addition of Grignard reagents to pyridine N-oxides followed by treatment with trifluoroacetic anhydride (B1165640) (TFAA), could also be adapted. nih.gov This method's compatibility with functional groups like esters and halogens makes it particularly relevant. nih.gov
| Synthetic Strategy | Potential Application to this compound | Key Features |
| Cascade Annulation | Synthesis of fused and poly-substituted derivatives. | Metal-free, efficient formation of C-N and C-C bonds. nih.gov |
| (3+3) Cycloaddition | Introduction of diverse functional groups and scaffolds. | Practical, scalable, and suitable for a variety of substrates. acs.org |
| Grignard Addition to N-oxides | Regioselective functionalization of the pyridine ring. | Mild, efficient, and compatible with existing functional groups. nih.gov |
| Aza-Diels-Alder Reaction | Construction of polycyclic pyridine derivatives. | Access to complex ring systems. nih.gov |
Exploration of Novel Catalytic Systems for its Derivatization
The derivatization of this compound can be significantly advanced through the exploration of novel catalytic systems. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and their application to chloropyridines is well-established. thieme-connect.comfiveable.me Future research will likely focus on developing more active and selective catalysts for Suzuki, Stille, and other cross-coupling reactions at the C2-chloro position. The use of specialized ligands can influence the outcome of these reactions, and even allow for chemoselective couplings in the presence of other reactive sites. nih.govacs.org
Another exciting frontier is the C-H activation of the pyridine ring. scripps.edunih.gov While the chlorine atom is a primary site for functionalization, direct C-H activation at other positions on the ring would open up new avenues for derivatization. researchgate.net This approach, often facilitated by transition metal catalysts, can provide access to novel molecular architectures that are difficult to obtain through traditional methods. scripps.edunih.gov The development of catalysts that can selectively activate a specific C-H bond in the presence of the existing functional groups is a key challenge. researchgate.net
The use of earth-abundant metal catalysts, such as cobalt for [2+2+2] cycloadditions with nitriles, represents a more sustainable and economical approach to constructing multi-substituted pyridines and could be explored for the synthesis of precursors to or derivatives of this compound. rsc.org
Integration into Continuous Flow Chemistry and Automated Synthesis
The synthesis and derivatization of this compound are well-suited for integration into continuous flow chemistry and automated synthesis platforms. mdpi.comscielo.brscielo.br Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to telescope reaction steps without isolating intermediates. mdpi.comscielo.br These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents. azolifesciences.com
The Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully adapted to continuous flow microwave reactors, demonstrating the feasibility of producing pyridine derivatives in a single step. beilstein-journals.orgnih.gov Such methodologies could be applied to the synthesis of this compound or its analogs, potentially improving yields and reducing reaction times. beilstein-journals.orgnih.gov Furthermore, the N-oxidation of pyridine derivatives has been efficiently carried out in a continuous flow microreactor, a process that could be relevant for activating the pyridine ring of the target compound for subsequent reactions. organic-chemistry.orgresearchgate.netthieme-connect.com
Automated synthesis platforms, often coupled with artificial intelligence, can accelerate the discovery and optimization of new reactions and derivatives. azolifesciences.com By systematically varying reaction conditions and building blocks, these systems can rapidly explore a vast chemical space around the this compound core.
Challenges in Industrial Scale-Up and Process Intensification
The transition from laboratory-scale synthesis to industrial production presents several challenges. For a fine chemical like this compound, these challenges include ensuring consistent product quality, optimizing reaction conditions for large-scale reactors, and minimizing waste and environmental impact. cetjournal.italtlaboratories.comcobaltcommunications.com
Process intensification is a key strategy to address these challenges. cetjournal.itmdpi.com This approach focuses on developing smaller, more efficient, and more sustainable manufacturing processes. cobaltcommunications.com For the synthesis of this compound, this could involve transitioning from batch to continuous manufacturing, which can lead to significant reductions in reactor size, energy consumption, and solvent use. altlaboratories.commdpi.com However, the adoption of continuous processes requires overcoming engineering, economic, and regulatory hurdles. mdpi.com
The choice of synthetic route is also critical for industrial scale-up. Methods like the Chichibabin synthesis and Bönnemann cyclization are used for the large-scale production of pyridine itself and highlight the importance of high-yield, scalable reactions. postapplescientific.com For a substituted pyridine like this compound, the development of a robust and cost-effective synthesis is paramount for its commercial viability.
Synergistic Approaches Combining Experimental and Computational Methods
The synergy between experimental and computational chemistry offers a powerful approach to accelerate research and development related to this compound. rsc.orgrsc.org Computational modeling, such as Density Functional Theory (DFT), can provide valuable insights into reaction mechanisms, predict the reactivity of different sites on the molecule, and guide the design of new catalysts and synthetic routes. rsc.orgrsc.orgresearchgate.net
For instance, computational studies can be used to understand the interactions between the pyridine ring and a catalyst, helping to rationalize and predict the outcomes of catalytic reactions. rsc.org This understanding can then be used to design more effective ligands or catalytic systems. rsc.org Similarly, machine learning models can be trained on experimental data to predict the properties and reactivity of new derivatives, streamlining the discovery process. aip.org
The combination of high-throughput experimentation, automated synthesis, and computational screening can create a powerful discovery engine. This integrated approach allows for the rapid exploration of a wide range of chemical space, accelerating the identification of new derivatives of this compound with desired properties.
Q & A
Basic: What are the standard protocols for synthesizing Methyl 2-chloro-6-ethoxynicotinate, and how can purity be validated?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or esterification reactions. A common approach is reacting 2-chloro-6-hydroxynicotinic acid with methyl iodide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions . Purity validation requires:
- Chromatography : HPLC or GC-MS to confirm absence of byproducts (e.g., unreacted starting materials).
- Spectroscopy : H/C NMR to verify structural integrity (e.g., ethoxy group resonance at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
- Melting Point Analysis : Compare observed values (e.g., ~99°C) with literature data to detect impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
